BR 402
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[4-[2-bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O.C2H2O4/c1-11-5-6-12(16)15(11)9-4-3-8-14(2)10-7-13;3-1(4)2(5)6/h11H,5-10H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGABRVGTIIANJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N1CC#CCN(C)CCBr.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922744 | |
| Record name | Oxalic acid--1-{4-[(2-bromoethyl)(methyl)amino]but-2-yn-1-yl}-5-methylpyrrolidin-2-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118630-61-8 | |
| Record name | BR 402 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118630618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxalic acid--1-{4-[(2-bromoethyl)(methyl)amino]but-2-yn-1-yl}-5-methylpyrrolidin-2-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Systematic Approaches for Br 402 Analogs
Chemical Structure and Properties of BR 402
This compound, also known by its systematic name N-(4-((2-bromoethyl)methylamino)-2-butynyl)-5-methyl-2-pyrrolidone, is a chemical compound characterized by a complex structure ontosight.ai. Its molecular architecture includes a pyrrolidone ring, an alkyne group, and a bromoethyl moiety ontosight.ai. These functional groups are significant contributors to its reactivity and potential for biological activity ontosight.ai.
The key chemical properties of this compound are summarized in the table below:
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H19BrN2O | ontosight.ai |
| Molecular Weight | 283.2 g/mol | ontosight.ai |
| Key Structural Features | Pyrrolidone ring, alkyne group, bromoethyl moiety | ontosight.ai |
This compound is also known to form a salt with ethanedioic acid (oxalic acid), resulting in the compound 2-pyrrolidinone, 1-(4-((2-bromoethyl)methylamino)-2-butynyl)-5-methyl-, ethanedioate (1:1) ontosight.ai.
Synthesis and Characterization of this compound
Research into this compound includes studies focused on its synthesis and characterization ontosight.ai. While specific detailed synthetic routes for this compound are part of ongoing investigations, the presence of its functional groups suggests that its synthesis would involve established organic chemistry reactions to construct the pyrrolidone ring, introduce the alkyne and bromoethyl functionalities, and incorporate the methylamino group. The synthesis of complex organic molecules often involves multi-step approaches, and the development of efficient synthetic methodologies is a critical area of chemical research unipv.it. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are typically employed to confirm the structure and purity of synthesized compounds acs.org.
Research Findings and Potential Applications of this compound
Ongoing research on this compound is exploring its potential medical and pharmaceutical applications ontosight.ai. The compound's unique structure, particularly the pyrrolidone ring and bromoethyl moiety, suggests that it could interact with various biological targets, such as enzymes or receptors ontosight.ai. This potential for biological interaction makes this compound a candidate for further investigation in drug development ontosight.ai. However, comprehensive understanding of its properties and applications requires further investigation ontosight.ai. The research aims to elucidate its biological activities and potential interactions with specific biological pathways, which could lead to novel therapeutic strategies.
ChromatographyChromatographic methods are indispensable for separating complex mixtures of organic compounds.
Column Chromatography (Flash Chromatography) : This is a widely used technique for separating organic compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) and elution by a mobile phase (solvent system). Flash chromatography, a faster variant, is commonly used for purifying synthetic intermediates and final products. The choice of stationary and mobile phases is critical and depends on the polarity and functional groups of the compound mdpi.com.
Preparative High-Performance Liquid Chromatography (HPLC) : For higher purity requirements or for separating closely related compounds, preparative HPLC can be employed. This technique offers high resolution and can be used for both analytical and preparative scales.
Ion-Exchange Chromatography : While more commonly associated with proteins, ion-exchange chromatography separates molecules based on their charge nih.gov. Given that this compound contains a tertiary amine which can be protonated, it might be amenable to ion-exchange purification, especially if purified as a salt.
Centrifugation and FiltrationCentrifugation is used to separate solids from liquids, such as removing precipitates or cell debris from a reaction mixtureuni.luwikipedia.org. Filtration is essential for removing insoluble impurities or collecting solid products after crystallization or precipitationuni.lu. These are often preliminary steps to clarify samples before chromatographic purification.
The selection of purification techniques for this compound would depend on its physical state (solid or liquid), thermal stability, solubility profile, and the nature of impurities present. A combination of these methods is often necessary to achieve the desired purity for research and development purposes.
Advanced Spectroscopic and Structural Elucidation Techniques for Br 402
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular architecture of organic compounds. It provides detailed information about the carbon-hydrogen framework and the connectivity between atoms.
High-resolution NMR, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, is crucial for the complete structural assignment of BR 402.
¹H NMR Spectroscopy: This technique would reveal the different proton environments within this compound. For instance, the protons on the pyrrolidone ring, the methyl group attached to the pyrrolidone, the N-methyl group, the bromoethyl moiety, and the alkyne protons would all exhibit characteristic chemical shifts and coupling patterns. The integration of signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: ¹³C NMR would provide information on the carbon backbone. Distinct signals would be observed for the carbonyl carbon of the pyrrolidone, the carbons of the alkyne, the carbons in the bromoethyl chain, and the methyl carbons.
2D NMR Techniques:
Correlation Spectroscopy (COSY): A COSY spectrum would show correlations between coupled protons, allowing for the identification of adjacent proton systems. For this compound, this would help map out the connectivity within the pyrrolidone ring and the bromoethyl chain.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly bonded to carbons. This would enable the assignment of specific proton signals to their corresponding carbon atoms, providing a direct link between the ¹H and ¹³C NMR spectra.
Illustrative NMR Spectroscopic Data for this compound
| Technique | Functional Group / Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity / Connectivity |
| ¹H NMR | Pyrrolidone ring protons (CH₂) | 1.8-2.5, 3.2-3.8 | Complex multiplets, influenced by adjacent groups |
| N-CH₃ | 2.2-2.5 | Singlet | |
| Alkyne protons (C≡C-CH₂) | 2.8-3.2 | Triplet or multiplet | |
| Bromoethyl protons (CH₂Br) | 3.4-3.6 | Triplet | |
| Bromoethyl protons (N-CH₂) | 2.6-2.9 | Triplet | |
| Pyrrolidone C-CH₃ (at C5) | 1.0-1.2 | Doublet (if chiral center) | |
| ¹³C NMR | Pyrrolidone C=O | 170-180 | - |
| Alkyne carbons (C≡C) | 70-90 | - | |
| Pyrrolidone ring carbons (CH₂) | 20-60 | - | |
| N-CH₃ | 30-40 | - | |
| Bromoethyl carbons (CH₂Br) | 25-35 | - | |
| Bromoethyl carbons (N-CH₂) | 45-55 | - |
While solution-state NMR is typically used for structural elucidation, solid-state NMR (ssNMR) offers complementary information, particularly for compounds that are crystalline or exist in amorphous solid forms. For this compound, ssNMR could be applied to:
Investigate polymorphism: Different crystalline forms of this compound might exhibit distinct ssNMR spectra due to variations in their unit cell packing and intermolecular interactions.
Study drug-excipient interactions: If this compound is formulated, ssNMR can probe interactions with excipients in solid dosage forms, which can impact stability and bioavailability.
Characterize amorphous forms: ssNMR can provide insights into the local molecular environment in amorphous solids, which is important for understanding their physical stability.
Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides highly accurate molecular weight information and insights into the fragmentation pathways of a molecule, aiding in structural confirmation.
High-Resolution Mass Spectrometry (HRMS) is essential for precisely determining the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can differentiate between compounds with very similar nominal masses but different elemental compositions. For this compound (C12H19BrN2O), HRMS would confirm its molecular formula by providing an exact mass that matches the theoretical mass calculated from its elemental composition, taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). The presence of bromine would be evident from the characteristic isotopic pattern (M+2 peak of approximately equal intensity to the M+ peak).
Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected precursor ions and the analysis of the resulting product ions. This technique provides crucial information about the substructures within this compound. By observing specific neutral losses and characteristic fragment ions, the presence of the pyrrolidone ring, the alkyne moiety, the bromoethyl group, and the tertiary amine can be confirmed. For example, loss of Br, or fragments related to the pyrrolidone ring opening, or cleavage along the alkyne chain would be indicative.
Illustrative MS/MS Fragmentation Data for this compound (Precursor Ion: [M+H]⁺)
| Fragment m/z (Hypothetical) | Proposed Fragment Composition | Proposed Neutral Loss | Structural Implication |
| 284.1 (M+H) | C₁₂H₂₀BrN₂O⁺ | - | Protonated molecular ion |
| 205.1 | C₁₂H₂₀N₂O⁺ | -79 (Br) | Loss of bromine atom, indicating bromoethyl moiety |
| 178.1 | C₁₀H₁₆N₂O⁺ | -106 (C₂H₄Br) | Cleavage of bromoethyl group |
| 138.1 | C₈H₁₂NO⁺ | -146 (C₄H₇BrN) | Fragment containing pyrrolidone and part of alkyne |
| 99.1 | C₅H₁₀NO⁺ | -185 (C₇H₉Br) | Pyrrolidone ring fragment (e.g., N-methyl pyrrolidone) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. They rely on the absorption or scattering of infrared light by molecular vibrations.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecules, which occurs when the vibration of a bond results in a change in the molecule's dipole moment. For this compound, key characteristic absorptions would include:
Carbonyl stretch (C=O): A strong absorption band around 1650-1700 cm⁻¹ due to the amide carbonyl of the pyrrolidone ring.
Alkyne stretch (C≡C): A weak to medium absorption band around 2100-2260 cm⁻¹.
C-H stretches: Various bands above 2800 cm⁻¹ for aliphatic C-H bonds.
C-Br stretch: A weak absorption band typically in the region of 500-600 cm⁻¹.
N-C stretches: Bands in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light by molecules, which occurs when a molecular vibration causes a change in the molecule's polarizability. Raman is particularly strong for vibrations involving non-polar bonds or highly symmetrical groups, making it complementary to IR. For this compound:
The C≡C alkyne stretch would likely be a strong and sharp band in the Raman spectrum, often more intense than in IR, due to the significant change in polarizability during this vibration.
Skeletal vibrations of the pyrrolidone ring and the C-Br bond might also show distinct signals. fishersci.co.uk
Illustrative IR and Raman Spectroscopic Data for this compound
| Technique | Functional Group / Bond | Expected Wavenumber (cm⁻¹) | Intensity / Character |
| IR | Amide Carbonyl (C=O) | 1650-1700 | Strong, sharp |
| Alkyne (C≡C) | 2100-2260 | Weak to medium | |
| Aliphatic C-H | 2850-2970 | Medium to strong | |
| C-Br | 500-600 | Weak | |
| N-C | 1000-1200 | Medium | |
| Raman | Alkyne (C≡C) | 2100-2260 | Strong, sharp |
| C-H (various) | 2800-3000 | Medium | |
| C-Br | 500-600 | Medium | |
| Pyrrolidone ring modes | Various (fingerprint) | Medium |
Sophisticated Analytical Methodologies for Br 402 Profiling and Quantification
Chromatographic Separations for Purity Assessment and Mixture Analysis
Chromatographic techniques are the cornerstone for assessing the purity of Bardoxolone methyl and for the analysis of mixtures containing the active substance and its related impurities or degradation products. The choice of method depends on the volatility, polarity, and thermal stability of the analytes.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of Bardoxolone methyl. medchemexpress.com Its versatility in employing various stationary and mobile phases allows for the effective separation of the main compound from its synthesis-related impurities and degradation products. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where a nonpolar stationary phase is used with a polar mobile phase.
The purity of Bardoxolone methyl is often stated to be ≥98% as determined by HPLC. nih.gov Method development for impurity profiling involves a systematic approach, including the selection of a suitable column with different selectivity and the optimization of mobile phase composition and pH to achieve the desired separation. mdpi.com Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, and heat, are conducted to develop stability-indicating HPLC methods that can separate the degradation products from the parent drug. nih.govphysiology.orgnih.gov
Table 1: Representative HPLC Parameters for Bardoxolone Methyl Purity Analysis
| Parameter | Condition |
| Column | C18 (Octadecylsilane) |
| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid modifier like formic acid) |
| Detection | UV-Vis Detector |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Temperature | Ambient or controlled (e.g., 25-30 °C) |
This table represents a typical setup for the HPLC analysis of Bardoxolone methyl and may be subject to optimization for specific applications.
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. phenomenex.comgcms.cz While less common for large and complex molecules like Bardoxolone methyl, which has a high molecular weight and low volatility, GC can be employed, potentially with derivatization to increase volatility and thermal stability. Derivatization techniques, such as silylation, are commonly used for the GC analysis of steroids and other complex molecules. endocrine-abstracts.org
The primary application of GC in the context of Bardoxolone methyl analysis would be through its hyphenation with mass spectrometry (GC-MS) for the identification of volatile or semi-volatile impurities and degradation products. A GC-MS spectrum for Bardoxolone Methyl is available in public databases, indicating its amenability to this technique under specific conditions. nih.gov
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. mdpi.com SFC combines some of the advantages of both gas and liquid chromatography, offering high efficiency and fast analysis times. It is particularly well-suited for the analysis and purification of chiral compounds and complex mixtures that are not amenable to GC due to low volatility or thermal instability. mdpi.com
While specific applications of SFC for the routine analysis of Bardoxolone methyl are not widely documented in the available literature, the technique holds potential for the separation of its stereoisomers or for the analysis of impurities with similar polarity. The use of modifiers, such as methanol, in the supercritical CO2 mobile phase allows for the analysis of a wide range of compounds with varying polarities. mdpi.com
Hyphenated Techniques for Enhanced Analytical Resolution
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of analytical resolution and are indispensable for the comprehensive profiling and structural elucidation of Bardoxolone methyl and its related substances. nih.gov
The coupling of liquid chromatography or gas chromatography with mass spectrometry provides a powerful tool for the analysis of Bardoxolone methyl.
Liquid Chromatography-Mass Spectrometry (LC-MS) is extensively used for the quantitative determination of Bardoxolone methyl in biological matrices such as plasma. nih.gov LC-MS/MS (tandem mass spectrometry) methods offer high sensitivity and selectivity, allowing for the detection of the analyte at very low concentrations. These methods are crucial in pharmacokinetic studies. nih.govnih.gov A typical LC-MS/MS method for Bardoxolone methyl involves protein precipitation for sample clean-up, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) in positive electrospray ionization mode. nih.gov
Table 2: Illustrative LC-MS/MS Parameters for Quantification of Bardoxolone Methyl in Plasma
| Parameter | Specification |
| Chromatography | UPLC/HPLC with a C18 column |
| Mobile Phase | Gradient elution with acetonitrile and water containing 0.1% formic acid |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Triple Quadrupole Mass Spectrometer |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Specific to Bardoxolone methyl |
| Product Ion (m/z) | Specific to a characteristic fragment of Bardoxolone methyl |
This table provides an example of parameters that would be optimized for a validated bioanalytical LC-MS/MS method.
Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned, can be used for the analysis of Bardoxolone methyl, particularly for identifying unknown volatile or semi-volatile impurities. nih.goveurl-pesticides.euthermofisher.com The mass spectrometer provides molecular weight and fragmentation information, which is crucial for structural elucidation. The presence of a GC-MS spectrum in the PubChem database for Bardoxolone Methyl confirms its utility in providing a detailed mass spectral fingerprint of the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of chemical compounds. When hyphenated with a separation technique like LC, it becomes a powerful tool for the analysis of complex mixtures. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This is particularly valuable for the identification of unknown impurities and degradation products without the need for prior isolation. mdpi.com More advanced setups, such as LC-SPE-NMR , involve trapping the eluting peak on a solid-phase extraction (SPE) cartridge, which is then dried and eluted with a deuterated solvent into the NMR flow probe. This process allows for the acquisition of high-quality, two-dimensional NMR spectra, which are essential for complete structural characterization. acs.org
In the context of Bardoxolone methyl, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) analysis have been instrumental in determining the stereochemistry of its synthetic analogs. acs.org While routine LC-NMR for profiling Bardoxolone methyl is not commonly reported, the principles of these hyphenated techniques are directly applicable for in-depth structural characterization of the compound and any related substances that may be present in a sample.
Identity of Chemical Compound "BR 402" Unclear and Lacks Specific Analytical Data
Initial research into the chemical compound designated as "this compound" reveals significant ambiguity regarding its identity, with the name appearing in disparate contexts, including agricultural science and pharmacology. Furthermore, a comprehensive search for specific analytical data pertaining to its electrochemical and thermal properties, as requested for profiling and quantification, has yielded no specific results. Consequently, the generation of a detailed scientific article on this subject is not currently feasible.
Searches have associated the identifier "this compound" with multiple, distinct substances:
A Sweet Corn Cultivar: In agricultural studies, "this compound" is mentioned as a variety of sweet corn.
A Muscarinic Agonist: In the field of pharmacology, "this compound" has been used to identify N-[4-[(2-bromoethyl)methylamino]-2-butynyl]-5-methyl-2-pyrrolidone, an alkylating partial muscarinic agonist.
A Component in Commercial Products: Safety data sheets for alcohol wipes list a "BR-402," described as a flammable liquid mixture.
Crucially, for none of these entities could specific, detailed research findings or data tables be located for the sophisticated analytical methodologies requested. There is no available scientific literature detailing the redox characterization of any compound named "this compound" using electrochemical methods, nor are there studies presenting its thermal analysis through techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).
The absence of this fundamental data prevents the creation of an accurate and informative article on the electrochemical and thermal properties of "this compound." Scientific articles require verifiable data from research studies to ensure accuracy and authority. Without access to such studies for a clearly identified compound, any attempt to generate the requested content would be speculative and fall short of the required scientific standards.
Computational and Theoretical Investigations of Br 402 Molecular Behavior
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental for understanding the electronic properties and reactivity of molecules. These methods solve the Schrödinger equation for a given molecular system, providing insights into electron distribution, energy levels, and potential reaction pathways.
Density Functional Theory (DFT) is a widely utilized quantum chemical method for calculating the electronic structure of atoms, molecules, and condensed phases. uni-goettingen.de DFT approaches approximate the electronic exchange-correlation energy, offering a balance between computational cost and accuracy. nih.gov For BR 402, DFT studies would typically be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in this compound, including bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Investigate the distribution of electron density, molecular orbitals (e.g., HOMO-LUMO gaps), electrostatic potential, and partial atomic charges. These properties are critical for understanding the compound's reactivity and potential interaction sites.
Predict Spectroscopic Parameters: Compute vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can aid in the experimental characterization and identification of this compound.
Assess Stability and Energetics: Determine the relative energies of different conformers or tautomers of this compound, providing insights into its most probable forms under various conditions.
While specific DFT data for this compound is not available in the provided search results, such calculations are routinely performed to characterize novel pharmaceutical compounds.
Ab initio methods, meaning "from the beginning," are a class of quantum chemical calculations that rely solely on fundamental physical constants and quantum mechanics, without empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory, offer higher accuracy than DFT but come with a significantly greater computational cost, especially for larger molecules. For this compound, ab initio calculations would be valuable for:
High-Accuracy Property Prediction: Providing benchmark data for electronic properties and energies, particularly for critical regions of the molecule or specific interactions.
Validation of DFT Results: Comparing results obtained from DFT with more rigorous ab initio calculations to assess the reliability and accuracy of the chosen DFT functional.
Detailed Electronic Structure Analysis: Investigating electron correlation effects and subtle electronic features that might be crucial for understanding this compound's specific reactivity or binding mechanisms.
The application of ab initio methods to a molecule of this compound's size (C12H19BrN2O) would likely involve a balance between computational feasibility and desired accuracy, often focusing on specific parts of the molecule or key interactions.
Understanding the reaction mechanisms involving this compound is vital for its synthesis, degradation, and potential biological activity. Computational methods are instrumental in elucidating these mechanisms by identifying intermediates and transition states.
Reaction Pathway Mapping: Quantum chemical calculations can map the potential energy surface for a reaction, identifying reactants, products, intermediates, and the saddle points that represent transition states.
Transition State Characterization: A transition state is a high-energy, unstable molecular configuration along a reaction pathway, representing the point of maximum energy between reactants and products. Identifying and characterizing transition states (e.g., through vibrational analysis showing a single imaginary frequency) allows for the calculation of activation energies, which are directly related to reaction rates.
Reactivity Prediction: By analyzing the energetics and structures of transition states, researchers can predict the most favorable reaction pathways and understand the factors influencing the reactivity of this compound, such as nucleophilic or electrophilic attack, or intramolecular rearrangements. This is particularly relevant for understanding how this compound might interact with biological systems or undergo metabolic transformations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a time-dependent view of molecular systems, allowing for the study of conformational changes, molecular motions, and interactions between molecules. Unlike quantum chemical methods that provide static snapshots, MD simulates the classical motion of atoms over time, governed by force fields.
Given this compound's potential as a pharmaceutical agent cenmed.com, understanding its interaction with target proteins is paramount. MD simulations are extensively used to investigate protein-ligand binding dynamics.
Binding Site Identification: MD can help identify potential binding pockets on a protein and how this compound might dock into these sites.
Conformational Changes upon Binding: Simulations can reveal how both this compound and the target protein undergo conformational adjustments upon binding, which is crucial for understanding induced-fit mechanisms.
Binding Affinity and Kinetics: While challenging, advanced MD techniques (e.g., free energy perturbation, umbrella sampling) can estimate binding free energies and kinetic parameters (association and dissociation rates), providing a quantitative measure of the strength and speed of the protein-ligand interaction.
Interaction Analysis: MD trajectories allow for detailed analysis of specific interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, formed between this compound and amino acid residues of the protein over time.
The behavior of molecules in solution, especially in biological contexts, is significantly influenced by the surrounding solvent. MD simulations are critical for incorporating solvent effects.
Explicit Solvent Models: These models include individual solvent molecules (e.g., water) in the simulation box, allowing for a detailed description of solvent-solute interactions, hydrogen bonding networks, and dynamic solvent reorganization. This is essential for accurately representing the physiological environment.
Implicit Solvent Models: These models treat the solvent as a continuous dielectric medium, significantly reducing computational cost while still accounting for the average electrostatic screening effects of the solvent.
Impact on Molecular Properties and Reactivity: Solvent can influence the conformational preferences of this compound, its electronic properties, and the energetics of chemical reactions. For instance, polar solvents can stabilize charged transition states, thereby altering reaction rates. MD simulations can quantify these effects, providing a more realistic picture of this compound's behavior in a biological milieu.
Compound Information
Cheminformatics and QSAR/QSPR Modeling
Cheminformatics involves the application of computational and informational techniques to solve problems in chemistry, particularly in the context of drug discovery and materials science. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are central to cheminformatics, aiming to establish mathematical relationships between a compound's molecular structure and its observed biological activity or physicochemical properties nih.gov.
For this compound, QSAR/QSPR modeling would involve calculating a wide array of molecular descriptors—numerical representations of its structural and electronic features. These descriptors could include topological indices, electronic properties (e.g., partial charges, frontier orbital energies), steric parameters (e.g., molecular volume, surface area), and physicochemical properties (e.g., logP, polar surface area) nih.gov. By correlating these descriptors with hypothetical or experimentally derived activities (e.g., binding affinity to a target receptor) or properties (e.g., solubility, permeability), predictive models could be developed.
Illustrative Example: Predicted Physicochemical Properties of this compound via QSPR Modeling
| Property | Predicted Value | Unit | Relevance |
| Molecular Weight | 283.2 | g/mol | Fundamental property, impacts absorption and distribution |
| LogP (Octanol-Water) | 2.5 | - | Lipophilicity, crucial for membrane permeability and bioavailability |
| TPSA (Topological Polar Surface Area) | 55.0 | Ų | Predicts passive molecular transport across membranes |
| H-Bond Donors | 1 | - | Influences solubility and binding interactions |
| H-Bond Acceptors | 3 | - | Influences solubility and binding interactions |
| Rotatable Bonds | 7 | - | Flexibility, impacts conformational entropy and binding |
Note: The values in this table are illustrative and generated for demonstration purposes, assuming typical ranges for drug-like molecules. Actual values would be derived from specific computational calculations for this compound.
The design of new chemical entities, or the optimization of existing ones like this compound, often employs both ligand-based and structure-based approaches.
Ligand-Based Design (LBD) : In the absence of a known target protein structure, LBD relies on the knowledge of existing active compounds (ligands). For this compound, if it were known to possess a particular biological activity, LBD techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis would be employed. A pharmacophore model would identify the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) and their spatial arrangement required for a molecule to interact with a specific biological target. This model could then be used to design new analogs of this compound with improved activity or to virtually screen databases for compounds sharing these critical features.
Structure-Based Design (SBD) : When the three-dimensional structure of the biological target (e.g., a protein receptor or enzyme) is available, SBD approaches, primarily molecular docking and molecular dynamics simulations, become invaluable. For this compound, SBD would involve docking the compound into the active site of its putative target. This process predicts the preferred binding pose and affinity of this compound to the target, based on shape complementarity and intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions). Molecular dynamics simulations could further explore the stability of the this compound-target complex over time, providing insights into conformational changes and binding mechanisms.
Predictive modeling extends QSAR/QSPR by using more sophisticated statistical and machine learning algorithms to forecast various molecular activities. For this compound, this could involve predicting its potential efficacy against specific biological targets, its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, or its environmental fate. These models are built on large datasets of known compounds and their measured activities or properties.
Illustrative Example: Predicted Biological Activity Profile for this compound (Hypothetical Target)
| Activity/Property | Predicted Likelihood (0-1) | Method Used | Notes |
| Target A Binding | 0.78 | QSAR Model | High likelihood of binding to hypothetical Target A |
| Target B Inhibition | 0.62 | Pharmacophore Model | Moderate likelihood of inhibiting hypothetical Target B |
| Oral Bioavailability | 0.85 | ADMET Prediction | High likelihood of good oral absorption |
| Blood-Brain Barrier Permeation | 0.30 | ADMET Prediction | Low likelihood of crossing the blood-brain barrier |
Note: The values in this table are illustrative and generated for demonstration purposes. Actual predictions would depend on specific models and experimental data.
Artificial Intelligence and Machine Learning Applications in Chemical Research
The integration of Artificial Intelligence (AI) and Machine Learning (ML) has revolutionized chemical research, enabling the analysis of vast datasets and the discovery of complex relationships that are difficult to discern through traditional methods. These techniques are particularly powerful for compounds like this compound, where comprehensive experimental data might be limited, allowing for data-driven insights and accelerated discovery.
Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds for those that are most likely to bind to a drug target, or to possess a desired property. For this compound, AI/ML-powered virtual screening could involve training models on existing datasets of active and inactive compounds to identify structural features or fingerprints that correlate with the desired activity.
Ligand-Based Virtual Screening : ML algorithms (e.g., support vector machines, neural networks) can be trained on a dataset of compounds with known activity against a target of interest. These models learn to classify or predict the activity of new compounds based on their molecular descriptors. If this compound were part of a library being screened, the trained model would assign a score or probability indicating its likelihood of being active.
Structure-Based Virtual Screening : When the 3D structure of the target is known, deep learning models can be used to predict binding affinities or poses directly from the compound and protein structures. This allows for rapid evaluation of millions of compounds, prioritizing those with the highest predicted affinity for experimental validation.
Illustrative Example: Virtual Screening Results for this compound Analogs (Top 5 Ranked by Predicted Activity)
| Analog ID | Predicted Activity Score (0-1) | Predicted Binding Affinity (kcal/mol) | Key Structural Modification |
| This compound-A1 | 0.92 | -9.5 | Methyl group addition |
| This compound-A2 | 0.88 | -9.2 | Halogen substitution |
| This compound | 0.85 | -9.0 | Original Compound |
| This compound-A3 | 0.79 | -8.7 | Ring expansion |
| This compound-A4 | 0.75 | -8.5 | Alkyl chain extension |
Note: The values in this table are illustrative and generated for demonstration purposes. "Predicted Activity Score" is a hypothetical metric from an ML model, and "Predicted Binding Affinity" is a hypothetical output from molecular docking.
AI and ML facilitate data-driven discovery by exploring vast chemical spaces, which encompass all possible synthesizable molecules. For this compound, these techniques could be used for:
Generative Models : AI models (e.g., recurrent neural networks, generative adversarial networks) can learn the underlying rules of chemical structures and generate novel molecules with desired properties, potentially leading to new this compound derivatives with enhanced characteristics. These models can propose compounds that are structurally novel yet predicted to be active.
Retrosynthesis Prediction : ML algorithms can predict the synthetic routes for complex molecules, including this compound, by breaking them down into simpler, commercially available precursors. This accelerates the process of chemical synthesis by identifying feasible and efficient pathways.
Property Prediction and Optimization : Beyond simple QSAR, advanced ML models can predict a multitude of properties simultaneously and suggest modifications to this compound to optimize a multi-objective function (e.g., maximizing activity while minimizing toxicity).
These applications of AI and ML enable a more efficient and targeted approach to chemical research, moving beyond traditional trial-and-error methods towards intelligent design and discovery for compounds like this compound.
Mechanistic Investigations of Br 402 Biological Interactions and Cellular Responses in Vitro and Preclinical Models
Molecular Target Identification and Validation Strategies
Molecular target identification is a critical step in drug development, aiming to pinpoint the specific biological molecules (e.g., proteins, nucleic acids) with which a compound interacts to exert its effects uni-goettingen.deuni.lu. Validation strategies confirm these interactions and their relevance to the observed biological activity. For BR 402, specific, detailed research findings on its identified molecular targets and the validation strategies employed are not available in the current public domain search results.
Receptor binding and ligand-target interaction assays are fundamental for characterizing how a compound interacts with its potential binding partners, such as receptors or enzymes uni-goettingen.de. These assays often involve competitive binding studies using radiolabeled or fluorescent ligands to determine binding affinity (Kd) and inhibition constants (Ki) uni-goettingen.de. While these methodologies are standard in pharmacological research, specific data tables or detailed research findings describing this compound's binding affinities to particular receptors or other biological targets, or the results of specific ligand-target interaction assays, could not be retrieved.
Enzyme kinetic studies are crucial for understanding the rates of enzyme-catalyzed reactions and how a compound, like this compound, might influence these rates, for instance, through inhibition. These studies typically involve determining parameters such as Michaelis constant (Km) and maximum reaction velocity (Vmax). While enzyme kinetics is a well-established field for investigating drug-enzyme interactions, specific research findings detailing this compound's effects on enzyme activity, its kinetic parameters, or its proposed inhibition mechanisms are not available in the current search results.
Protein-ligand interaction dynamics delve into the structural and energetic aspects of how a compound binds to a protein, including conformational changes and the stability of the complex. Techniques such as molecular dynamics simulations are often employed to model these interactions at an atomic level. For this compound, detailed research findings, including specific data or simulations, that elucidate its protein-ligand interaction dynamics were not found. General principles of protein-ligand interactions are well-understood, highlighting the importance of hydrogen bonds and van der Waals interactions.
Cellular and Subcellular Biological Activity Assessment
Cellular and subcellular biological activity assessments evaluate the effects of a compound within living cells, providing insights into its mechanism of action and potential therapeutic applications.
Cell-based assays are pivotal laboratory methodologies where cells are cultured to meticulously examine their responses to diverse stimuli, including drug candidates. These assays are indispensable for elucidating intricate cellular behaviors and evaluating drug efficacy and safety profiles. They can assess various cellular responses, such as cell proliferation, viability, apoptosis, and gene expression. While cell-based assays are widely utilized in drug discovery, specific research findings detailing the cellular response phenotyping of this compound in various cell lines or preclinical models are not available in the current search results.
Analysis of intracellular signaling pathway modulation investigates how a compound affects the complex networks of proteins and molecules that control cellular processes like growth, differentiation, and survival. This can involve examining the activation or inhibition of kinases, phosphatases, and other signaling components. Despite the critical role of signaling pathway analysis in understanding drug mechanisms, specific research findings on how this compound modulates particular intracellular signaling pathways were not found in the public domain.
Compound Information
Assessment of DNA/RNA Interactions and Genetic Perturbations
Loncastuximab tesirine (B3181916) (ADCT-402) exerts its cytotoxic effects through its payload, SG3199, which is a highly potent pyrrolobenzodiazepine (PBD) dimer warhead. hemonc.orgnih.govdntb.gov.uaresearchgate.net These PBD dimers are known to form interstrand crosslinks in the minor groove of DNA. hemonc.orgnih.govdntb.gov.ua This DNA crosslinking is a critical mechanism of action, disrupting fundamental DNA metabolism processes and ultimately leading to cell death. hemonc.orgresearchgate.netresearchgate.net
A notable characteristic of PBD dimer-induced crosslinks is their persistence within cells, observed to last for up to 36 hours. nih.gov Unlike some conventional DNA crosslinking agents, PBD dimers form these interstrand crosslinks without causing significant distortion of the DNA structure. dntb.gov.ua This lack of significant distortion may contribute to their ability to evade DNA repair mechanisms, thereby maintaining their biological activity and persistence within cells. dntb.gov.ua
Preclinical studies have demonstrated direct evidence of DNA damage induced by ADCT-402. Dose-dependent DNA crosslinks and γ-H2AX DNA damage responses were observed in tumor tissues within 24 hours following a single administration in vivo. nih.gov Importantly, matched peripheral blood mononuclear cells from these models showed no evidence of DNA damage, indicating a targeted action of the compound. nih.gov In vitro investigations have also revealed that the PBD dimer SG3199 exhibits picomolar activity against various human hematologic tumor cell lines. dntb.gov.ua
Preclinical Biological Activity Evaluation in Complex Systems (General Concepts)
Loncastuximab tesirine (ADCT-402) has undergone extensive preclinical evaluation, demonstrating potent and dose-dependent antitumor activity against CD19-expressing B-cell malignancies in both in vitro and in vivo models. hemonc.orgdntb.gov.uaresearchgate.net
In vitro studies have shown that ADCT-402 exhibits highly targeted cytotoxicity in human cell lines expressing CD19. nih.gov The compound specifically binds to CD19-expressing cells, is internalized, and subsequently trafficked to lysosomes, where the PBD warhead is released. nih.gov While primarily targeting CD19-positive cells, bystander killing of CD19-negative cells was also observed, suggesting a potential for broader activity. nih.gov The in vitro cytotoxic activity of Loncastuximab tesirine correlated with the level of CD19 expression on the cell lines and their intrinsic sensitivity to the ADC's warhead. hemonc.orgresearchgate.net Furthermore, ADCT-402 demonstrated superior potency compared to other anti-CD19 ADCs, such as coltuximab ravtansine and huB4-DGN462, and its activity was largely correlated with the cell line sensitivity to R-CHOP chemotherapy. hemonc.orgresearchgate.net
Development and Utilization of In Vivo Models for Compound Evaluation
The preclinical development of Loncastuximab tesirine (ADCT-402) heavily relied on the utilization of diverse in vivo models to assess its efficacy, pharmacokinetics, and tolerability. Single doses of ADCT-402 demonstrated highly potent and dose-dependent antitumor activity across several subcutaneous (SC) and disseminated human tumor models. nih.gov This activity was notably superior to that observed with comparator ADCs delivering tubulin inhibitors. nih.gov
A key in vivo model employed was the SC Ramos xenograft model. In this model, single doses of ADCT-402 at 0.33, 0.66, and 1 mg/kg induced dose-dependent antitumor responses. Specifically, at doses of 0.66 mg/kg and 1 mg/kg, 5 out of 10 and 10 out of 10 mice, respectively, were tumor-free survivors on day 60. nih.gov Kaplan-Meier survival curves further illustrated a dose-dependent extension of survival, with statistically significant differences (log-rank test, P ≤ .004 for each comparison). nih.gov
Pharmacokinetic assessments in rat and cynomolgus monkey models revealed excellent stability and tolerability of ADCT-402 in vivo. nih.gov These comprehensive preclinical in vivo evaluations provided crucial data that supported the progression of Loncastuximab tesirine into clinical testing for patients with CD19-expressing B-cell malignancies. nih.gov Murine models, in general, are considered indispensable in drug discovery for evaluating in vivo pharmacokinetics, safety, and efficacy due to their physiological similarities to humans.
Biomarker Discovery and Characterization in Biological Systems
Biomarkers are integral to drug development, serving to validate hypotheses, facilitate the translation of therapies into clinical practice, and monitor treatment effects throughout clinical trials. The early identification of effective biomarkers in preclinical research is crucial for guiding drug development and improving patient outcomes. For biomarkers to hold clinical value, they must be directly linked to the disease mechanism or the drug's activity and be quantifiable in accessible biological samples, such as blood or other bodily fluids.
Advanced proteome-wide profiling technologies, such as Cellular Thermal Shift Assay (CETSA®), play a significant role in the unbiased discovery of novel biomarkers associated with drug response. These technologies also aid in mapping the biological pathways affected by treatment. This systematic approach refines biomarker selection and validation, ensuring the identification of relevant markers capable of predicting patient responses and supporting personalized medicine strategies. Furthermore, the applicability of these biomarkers can be ensured by testing them directly in patient-derived materials throughout the drug development process.
Molecular and Histopathological Analyses of Tissue Responses
Molecular and histopathological analyses are fundamental tools for comprehensively understanding the tissue-level responses to chemical compounds like Loncastuximab tesirine (ADCT-402). These analyses provide insights into cellular changes, damage, and underlying molecular mechanisms.
Histopathological examinations typically involve the fixation of tissue samples, followed by embedding in paraffin, sectioning, and staining with dyes such as hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation. Such examinations can reveal critical pathological features, including inflammation, cellular degeneration, necrosis, and the accumulation or specific aggregation sites of the compound or its effects within tissues.
At the molecular level, techniques like quantitative real-time polymerase chain reaction (RT-qPCR) are employed to assess gene expression differences in various tissues. These molecular responses can indicate activation of defense mechanisms, changes in cellular pathways, or progression of disease. For ADCT-402, molecular analyses confirmed the targeted nature of its DNA interaction. Dose-dependent DNA crosslinks and γ-H2AX DNA damage response, a marker of DNA double-strand breaks, were specifically measured in tumor tissues within 24 hours of administration. nih.gov Crucially, no evidence of DNA damage was observed in matched peripheral blood mononuclear cells, highlighting the compound's selective activity. nih.gov
Further histological assessments can quantify disease severity and identify specific cellular infiltrates, such as CD45+ cells (leukocytes), MPO+ cells (myeloperoxidase-positive cells, indicative of neutrophils), and GFAP+ cells (glial fibrillary acidic protein, often associated with astrocyte activation in neural tissue). Techniques like the TUNEL assay can also be utilized to detect DNA strand breaks and quantify cell death in response to treatment.
Methodological Considerations and Research Ethics in Br 402 Research
Rigor and Reproducibility in Experimental Design
Rigor and reproducibility are fundamental pillars of sound scientific research, particularly in chemical biology where complex interactions between compounds and biological systems are investigated. Rigor in experimental design ensures that research is conducted with strict adherence to the scientific method, leading to robust and unbiased results. Reproducibility, on the other hand, refers to the ability of independent researchers to obtain consistent results using the same experimental procedures and conditions fishersci.co.uk.
For research involving BR 402, ensuring rigor and reproducibility necessitates several key considerations:
Scientific Premise: A thorough evaluation of the foundational research underlying the proposed study is crucial. This involves assessing the strengths and weaknesses of prior research, ensuring its rigor, and confirming consistency with existing theories fishersci.co.uknih.gov.
Experimental Design: Experiments must be designed with sufficient controls and replicates to minimize bias and allow for robust statistical analysis nih.gov. This includes appropriate blinding where applicable to prevent observer bias.
Reagent and Resource Authentication: All key biological and chemical resources, including this compound itself, must be authenticated. This involves verifying the identity, purity, and quality of the compound, as well as cell lines, antibodies, and other biologics used in experiments fishersci.co.uknih.gov. Variations in these resources can significantly influence research data nih.gov.
Clear and Detailed Protocols: A clear, detailed, and standardized protocol (Standard Operating Procedure, SOP) for all experimental steps is essential. Any deviations from the protocol must be meticulously documented. This ensures consistency across experiments and facilitates replication by other researchers.
Trained Personnel: The staff or students performing the experiments must be adequately trained and understand the importance of precise execution of each step.
Instrument Calibration and Maintenance: The use of well-maintained and calibrated instrumentation is critical for generating accurate and reliable data.
Documentation: Comprehensive documentation of all experimental steps, reagents, equipment, and data analysis methods is indispensable. This documentation, along with the data itself, should be stored in a secure data management repository.
By adhering to these principles, researchers investigating this compound can enhance the reliability and trustworthiness of their findings, paving the way for more confident progression in drug development.
Data Management and Statistical Analysis in Chemical Biology Research
Effective data management and robust statistical analysis are integral to extracting meaningful insights from chemical biology research, including studies on compounds like this compound. The increasing volume and complexity of data generated in modern research necessitate systematic approaches to data handling.
Key aspects of data management and statistical analysis include:
Data Management Plan (DMP): Developing and adhering to a comprehensive data management plan is crucial. This plan outlines the entire data lifecycle, from collection and processing to storage, sharing, and preservation. A well-structured DMP facilitates efficient and accurate statistical analysis.
Data Structure and Documentation: Data should be organized in a clean, suitably structured format to enable easy and accurate importation into statistical software. Every dataset should be accompanied by a data dictionary that describes each variable and identifies acceptable values.
Electronic Data Capture (EDC) Systems: Utilizing secure web-based applications like Research Electronic Data Capture (REDCap) can significantly simplify data collection, minimize errors, and reduce the time and cost associated with data clean-up activities. These systems often include full audit trails to ensure data integrity.
Quality Control: Implementing rigorous quality control measures throughout the data collection and processing stages is vital to ensure data accuracy and reliability.
Statistical Analysis Plan (SAP): A well-defined Statistical Analysis Plan (SAP) should be prepared before data analysis commences. This plan outlines the statistical methods to be used, including sample size estimation/calculation, and specifies how study results will be evaluated.
Statistical Expertise: Consultation with statisticians in the planning stages of experiments, particularly for power analysis, helps ensure that results will be adequately powered and statistically sound.
Data Repositories and Sharing: Storing data in established repositories and making it openly accessible after curation, following FAIR principles (Findability, Accessibility, Interoperability, and Reusability), enhances reproducibility and allows the global scientific community to access and reuse the data.
Illustrative Data Table: Hypothetical In Vitro Activity of this compound against a Target Enzyme
To demonstrate the type of data that might be generated in this compound research, consider a hypothetical in vitro enzymatic assay. Researchers might evaluate the inhibitory activity of this compound against a specific enzyme, measuring the half-maximal inhibitory concentration (IC50).
| Compound | Target Enzyme | IC50 (µM) | Standard Deviation (µM) | Number of Replicates |
| This compound | Enzyme X | 0.85 | 0.12 | 3 |
| Control A | Enzyme X | 15.2 | 1.8 | 3 |
| Control B | Enzyme X | 0.03 | 0.005 | 3 |
Detailed Research Findings (Illustrative): In a hypothetical in vitro enzymatic assay, this compound demonstrated inhibitory activity against Enzyme X with an average IC50 of 0.85 µM (± 0.12 µM standard deviation) across three independent replicates. This suggests that this compound exhibits moderate potency against this specific enzyme. Control A, a known weak inhibitor, showed an IC50 of 15.2 µM, while Control B, a potent inhibitor, exhibited an IC50 of 0.03 µM, validating the assay's sensitivity and dynamic range. These findings would typically be followed by further studies to confirm specificity, mechanism of action, and cellular activity.
Ethical Guidelines in Preclinical Research and Animal Studies
Preclinical research, which often involves animal studies, is a critical step in the development of new chemical compounds like this compound before human trials. The ethical conduct of such research is governed by strict guidelines aimed at minimizing harm to animals while maximizing the scientific benefit.
The cornerstone of ethical animal research is the "3Rs" principle:
Replacement: Researchers are encouraged to replace the use of animals with non-animal alternatives whenever a reliable method is available. This includes using in vitro models, computational models, and high-throughput screening methods.
Reduction: The number of animals used in experiments should be reduced to the minimum considered necessary to achieve statistically significant and scientifically sound results. This can be achieved through robust experimental design, power analysis, and sharing of negative results to avoid unnecessary duplication.
Refinement: Procedures should be refined to minimize pain, suffering, and distress to the animals. This includes improvements in living conditions, appropriate use of anesthesia and analgesia, and humane endpoints.
Beyond the 3Rs, other ethical considerations in preclinical research involving this compound include:
Ethical Review and Approval: All research projects involving animals must undergo rigorous ethical review and approval by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. These committees ensure that the use of animals is justified, the experimental design is sound, and animal welfare practices are promoted.
Justification for Animal Use: The decision to use animals in research must be scientifically justified, considering the relevance of the research question and whether alternative tools can be used. While animal models can be useful for studying aspects of human biology and disease, their usefulness must be judged on a case-by-case basis due to biological differences between species.
Good Laboratory Practice (GLP): For studies designed to test chemical and biological substances for non-clinical health and environmental safety, adherence to Good Laboratory Practice (GLP) principles is often required by regulatory authorities. GLP ensures the quality and integrity of non-clinical laboratory studies.
Transparency and Reporting: Transparent reporting of animal research methods and results is crucial for reproducibility and ethical oversight. This includes detailed descriptions of animal models, experimental procedures, and outcomes.
Adherence to these ethical guidelines ensures that research on compounds like this compound is conducted responsibly, balancing scientific advancement with animal welfare.
Future Research Trajectories and Broader Scientific Implications for Br 402 Research
Development of Next-Generation Analogues and Derivatives of BR 402
The exploration of next-generation analogues and derivatives of this compound represents a critical research trajectory. By systematically modifying the core structure of this compound—specifically the pyrrolidone ring, the alkyne linker, and the bromoethyl functionality—researchers can aim to optimize its physicochemical properties, enhance target specificity, and potentially improve its pharmacokinetic and pharmacodynamic profiles. This approach, common in medicinal chemistry, involves:
Structure-Activity Relationship (SAR) Studies: Investigating how changes in specific functional groups impact this compound's biological activity and interaction with molecular targets. This could involve modifying the length or branching of the alkyne chain, altering substituents on the pyrrolidone ring, or exploring different halogen atoms or leaving groups in place of bromine.
Conformational Analysis: Understanding the preferred three-dimensional shapes of this compound and its derivatives to better design compounds that fit specific binding pockets of biological macromolecules.
Pro-drug Design: Developing pro-drugs of this compound that can improve its absorption, distribution, metabolism, and excretion (ADME) characteristics, or enable targeted release at specific physiological sites.
This iterative process of synthesis and biological evaluation is fundamental to discovering compounds with superior properties or novel activities.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Studies
Integrating omics technologies is crucial for a holistic understanding of this compound's cellular and systemic effects. These high-throughput approaches can provide unprecedented insights into the molecular pathways influenced by the compound:
Genomics: Analyzing changes in gene expression profiles in response to this compound exposure can reveal the transcriptional networks and signaling pathways that are activated or repressed. This could pinpoint specific genes involved in its mechanism of action or identify potential off-target effects.
Proteomics: Investigating alterations in protein abundance, post-translational modifications, and protein-protein interactions can shed light on the direct and indirect protein targets of this compound. This might involve affinity purification coupled with mass spectrometry to identify proteins that directly bind to this compound or its derivatives.
Metabolomics: Studying changes in metabolite levels within cells or biological systems can provide a functional readout of metabolic pathway perturbations caused by this compound. This could indicate how the compound influences cellular energy metabolism, biosynthesis, or degradation pathways.
The combined data from these omics approaches would offer a comprehensive molecular signature of this compound's biological impact, guiding further mechanistic studies and potential therapeutic applications.
Advancements in Targeted Delivery Systems for this compound and its Derivatives
Developing advanced targeted delivery systems for this compound and its derivatives is a significant area for future research, particularly if the compound demonstrates therapeutic potential. Targeted delivery aims to enhance efficacy and reduce systemic toxicity by concentrating the compound at the desired site of action. Potential advancements could include:
Nanoparticle Encapsulation: Encapsulating this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles, or dendrimers) to improve its solubility, stability, and bioavailability, as well as to enable passive or active targeting to specific tissues or cells.
Antibody-Drug Conjugates (ADCs): If this compound proves to be a potent cytotoxic agent, conjugating it to specific antibodies that recognize disease-specific antigens could allow for highly selective delivery to target cells, minimizing exposure to healthy tissues.
Ligand-Mediated Targeting: Attaching specific ligands (e.g., peptides, aptamers, or small molecules) to this compound or its carriers that bind to receptors overexpressed on target cells, thereby facilitating receptor-mediated internalization.
These delivery strategies could significantly improve the therapeutic index of this compound, making it a more viable candidate for clinical development.
Expanding the Mechanistic Understanding of this compound Molecular Interactions
A deeper understanding of the precise molecular interactions of this compound is paramount for its rational development. This involves elucidating the exact biological targets and the cascade of events initiated upon binding. Key research areas include:
Target Identification and Validation: Employing biochemical, biophysical, and cellular assays to definitively identify the direct protein or nucleic acid targets of this compound. Techniques such as pull-down assays, thermal shift assays, and reporter gene assays could be instrumental.
Structural Biology: Utilizing techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or cryo-electron microscopy (cryo-EM) to determine the three-dimensional structure of this compound in complex with its biological targets. This structural information is invaluable for rational drug design and optimization.
Cellular Pathway Analysis: Mapping the downstream signaling pathways affected by this compound, using techniques such as Western blotting, quantitative PCR, and high-content imaging to monitor changes in protein phosphorylation, gene expression, and cellular phenotypes.
A comprehensive mechanistic understanding will not only explain this compound's observed biological activities but also facilitate the design of more potent and selective analogues.
Contribution of this compound Research to Fundamental Chemical Biology Principles
Research into this compound, even in its early stages, has the potential to contribute to fundamental chemical biology principles. By studying a novel compound with a unique structural scaffold, scientists can gain insights into broader biological phenomena:
Novel Mechanisms of Action: If this compound interacts with biological targets through an unprecedented mechanism, it could reveal new paradigms in cellular regulation or disease pathology.
Structure-Function Relationships: The detailed study of how specific chemical features of this compound contribute to its biological activity can refine our understanding of how chemical structure dictates biological function at a fundamental level.
Development of Chemical Probes: this compound or its derivatives could serve as valuable chemical probes to perturb specific biological pathways, allowing researchers to dissect complex cellular processes and validate new therapeutic targets.
Synthetic Methodology Advancements: The synthesis of this compound and its complex analogues may necessitate the development of novel synthetic methodologies, thereby advancing the field of organic chemistry.
Q & A
How to formulate a research question for studying BR 402 that balances specificity and academic relevance?
Begin by identifying gaps in existing literature (e.g., synthesis methods, structural properties, or functional applications of this compound). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility and significance. Narrow broad topics (e.g., "this compound's chemical behavior") into measurable variables (e.g., "How does pH affect this compound's stability in aqueous solutions?"). Test the question for clarity and avoid vague terms .
Q. What methodologies are appropriate for conducting a systematic literature review on this compound?
Use databases like PubMed, Scopus, or Web of Science with Boolean operators (e.g., "this compound AND synthesis NOT industrial") to filter studies. Prioritize peer-reviewed articles and exclude non-academic sources (e.g., ). Organize findings thematically (e.g., synthesis routes, spectroscopic characterization) and critically appraise methodologies used in prior work to identify inconsistencies or gaps .
Q. How to design a hypothesis-driven study for this compound that aligns with reproducibility standards?
Define independent (e.g., temperature, solvent polarity) and dependent variables (e.g., reaction yield, crystallinity) explicitly. Follow guidelines from journals like Beilstein Journal of Organic Chemistry: document experimental protocols in detail, including instrumentation parameters (e.g., NMR settings) and purity validation methods (e.g., HPLC). Pre-register hypotheses and analysis plans to reduce bias .
Q. What ethical considerations apply to data collection and sharing in this compound research?
Ensure compliance with institutional review boards (IRBs) if human/animal data is involved. For non-biological studies, address intellectual property rights when using proprietary this compound samples. Store raw data securely (e.g., encrypted repositories) and share processed datasets with metadata (e.g., reaction conditions, error margins) to facilitate replication .
Advanced Research Questions
Q. How to optimize experimental parameters for this compound synthesis to minimize byproducts?
Employ design of experiments (DoE) approaches, such as factorial designs, to test interactions between variables (e.g., catalyst concentration, reaction time). Use spectroscopic techniques (e.g., FTIR, XRD) to characterize byproducts and refine purification steps (e.g., column chromatography gradients). Compare results with computational simulations (e.g., DFT calculations) to predict optimal conditions .
Q. What statistical methods are suitable for resolving contradictions in this compound's reported properties?
Apply meta-analysis to aggregate data from disparate studies, weighting results by sample size and methodology rigor. For conflicting stability data, perform sensitivity analyses to identify outlier conditions (e.g., humidity levels). Use Bayesian inference to quantify uncertainty in measurements (e.g., degradation rates) .
Q. How to validate the reproducibility of this compound's catalytic activity across different laboratories?
Develop a standardized protocol via interlaboratory studies, specifying equipment calibration (e.g., GC-MS parameters) and environmental controls (e.g., inert atmosphere). Share aliquots of this compound from a single batch to eliminate source variability. Publish negative results and procedural deviations transparently to aid troubleshooting .
Q. What interdisciplinary approaches can enhance understanding of this compound's mechanism of action?
Integrate kinetic studies (e.g., stopped-flow spectroscopy) with molecular dynamics simulations to model reaction pathways. Collaborate with material scientists to explore this compound's applications in nanotechnology (e.g., as a ligand for nanoparticle synthesis). Validate hypotheses using cross-disciplinary datasets (e.g., spectroscopic and thermogravimetric analysis) .
Methodological Guidelines
- Data Presentation : Use tables to compare this compound’s properties (e.g., solubility, melting point) across studies, citing original sources. Include error margins and confidence intervals .
- Contradiction Analysis : Triangulate conflicting results by re-evaluating experimental conditions (e.g., purity of reagents) and employing complementary analytical techniques (e.g., NMR coupled with mass spectrometry) .
- Ethical Reporting : Acknowledge funding sources and disclose conflicts of interest. Use plagiarism-detection software for literature reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
